molecular formula C7H15NO B15124318 cis-3-(Aminomethyl)cyclohexanol

cis-3-(Aminomethyl)cyclohexanol

Cat. No.: B15124318
M. Wt: 129.20 g/mol
InChI Key: WFTIZANRIDXCBN-NKWVEPMBSA-N
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Description

cis-3-(Aminomethyl)cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a cyclohexanol derivative where an aminomethyl group is attached to the third carbon of the cyclohexane ring in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Aminomethyl)cyclohexanol can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives using catalysts such as Raney nickel. This method allows for the efficient production of the desired compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: cis-3-(Aminomethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different aminocyclohexanol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of various aminocyclohexanol isomers.

    Substitution: Formation of N-substituted cyclohexanol derivatives.

Scientific Research Applications

cis-3-(Aminomethyl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-(Aminomethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with receptor proteins, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: cis-3-(Aminomethyl)cyclohexanol is unique due to its specific spatial configuration, which can result in distinct chemical reactivity and biological activity compared to its isomers and derivatives. This uniqueness makes it valuable in stereoselective synthesis and in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,3S)-3-(aminomethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1

InChI Key

WFTIZANRIDXCBN-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)CN

Canonical SMILES

C1CC(CC(C1)O)CN

Origin of Product

United States

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